

An In-depth Technical Guide to the Biological Functions of Glycyl-L-tyrosine

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Compound of Interest

Compound Name: *H-Gly-Ala-Tyr-OH*

Cat. No.: *B1592854*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial query focused on Glycyl-L-alanyl-L-tyrosine, the available scientific literature predominantly investigates the dipeptide Glycyl-L-tyrosine. This guide will therefore focus on the well-documented functions, properties, and experimental data related to Glycyl-L-tyrosine, with the acknowledgment of the limited specific information on the tripeptide Glycyl-L-alanyl-L-tyrosine.

Core Biological Functions and Applications

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine.^[1] Its primary and most well-documented function in biological systems is to serve as a highly soluble and stable precursor to the amino acid L-tyrosine.^{[2][3]} This property is of significant importance in clinical and research settings where the delivery of tyrosine is crucial.

1.1. Enhanced Tyrosine Bioavailability

The poor aqueous solubility of L-tyrosine (0.45 g/L at 25°C) presents a significant challenge for its inclusion in parenteral nutrition solutions and cell culture media.^[2] Glycyl-L-tyrosine, being significantly more water-soluble, overcomes this limitation.^{[2][3]} Once administered, it is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, effectively maintaining intracellular and extracellular tyrosine pools.^{[4][5]} This efficient delivery supports normal growth, nitrogen balance, and various metabolic processes dependent on tyrosine.^[4]

1.2. Precursor to Key Biomolecules

Upon its hydrolysis, the released L-tyrosine serves as a crucial precursor for the synthesis of several vital biomolecules:[2][6]

- **Neurotransmitters:** Tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][6][7] These neurotransmitters are fundamental for mood regulation, cognitive function, and the stress response.
- **Thyroid Hormones:** The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from tyrosine residues in the protein thyroglobulin.[6]
- **Melanin:** Tyrosine is the initial substrate for the enzyme tyrosinase in the biochemical pathway of melanin synthesis, the pigment responsible for skin, hair, and eye color.[2][8]

1.3. Potential as a Signaling Molecule and Therapeutic Agent

Emerging research suggests that Glycyl-L-tyrosine and its derivatives may possess intrinsic biological activities beyond being a simple tyrosine source.

- **Antioxidant and Anti-inflammatory Properties:** Some studies indicate that N-Glycyl-L-tyrosine exhibits antioxidant and anti-inflammatory activities, functioning as a radical scavenger and modulating inflammatory mediators.[9]
- **Drug Delivery and Synthesis:** Glycyl-L-tyrosine is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules.[10] It has also been used in the synthesis of triorganotin derivatives that have shown potential anti-inflammatory, antimicrobial, and cardiovascular activities.[11][12]

Quantitative Data

The following tables summarize key quantitative data for Glycyl-L-tyrosine.

Table 1: Physicochemical Properties of Glycyl-L-tyrosine

| Property | Value | Reference |
|---------------------|--------------------------------------|-----------|
| Molecular Formula | C11H14N2O4 | [1][13] |
| Molecular Weight | 238.24 g/mol | [1][14] |
| CAS Number | 658-79-7 | [1][13] |
| Appearance | White to light yellow solid | [14] |
| Purity (typical) | ≥98% | [13][15] |
| Solubility in Water | Significantly higher than L-tyrosine | [2][3] |

Table 2: Biological and Pharmacokinetic Parameters

| Parameter | Observation | Reference |
|---------------------------|---|-----------|
| Urinary Excretion Rate | Approximately 0.5% of infused amount | [16] |
| Utilization Efficiency | Considered to be efficiently utilized in parenteral nutrition | [16] |
| Effect on Plasma Tyrosine | Effectively increases and maintains normal plasma tyrosine levels | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Glycyl-L-tyrosine.

3.1. Chemical Synthesis of Glycyl-L-tyrosine (Acyl Chloride Method)

This protocol describes a common laboratory-scale synthesis of Glycyl-L-tyrosine.

- **Preparation of Glycyl Chloride Hydrochloride:** Glycine is reacted with thionyl chloride to produce glycyl chloride hydrochloride. This reaction is typically performed in an inert solvent

under anhydrous conditions.[17]

- **Condensation Reaction:** L-tyrosine is dissolved in an aqueous alkaline solution (e.g., using sodium hydroxide or triethylamine as a base) and cooled to approximately 0-5°C.[17]
- **Addition of Glycyl Chloride Hydrochloride:** The prepared glycyl chloride hydrochloride is added portion-wise to the L-tyrosine solution while maintaining the low temperature and alkaline pH.[17]
- **Reaction Monitoring:** The reaction is stirred for several hours at a controlled temperature (e.g., 0-15°C) and monitored for the consumption of L-tyrosine using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]
- **Product Isolation and Purification:**
 - The pH of the reaction mixture is adjusted to the isoelectric point of Glycyl-L-tyrosine (around pH 4.3-5.0) using an acid (e.g., dilute hydrochloric acid) to precipitate the crude product.[17]
 - The crude product is collected by filtration and washed with cold water.
 - Further purification is achieved by recrystallization from water.[15]
- **Characterization:** The final product is dried and its identity and purity are confirmed using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

3.2. Enzymatic Synthesis of Glycyl-L-tyrosine Derivatives

This protocol outlines an enzymatic approach for synthesizing a precursor to Glycyl-L-tyrosine.

- **Enzyme and Substrate Preparation:** A suitable protease with high stability in organic solvents, such as PST-01 protease from *Pseudomonas aeruginosa*, is prepared. The substrates, a protected glycine derivative (e.g., Carbobenzoxy-glycine, Cbz-Gly) and a tyrosine derivative (e.g., L-tyrosine amide, Tyr-NH₂), are dissolved in an appropriate solvent system.[3]

- **Reaction Setup:** The reaction is carried out in a medium containing a significant proportion of an organic solvent like dimethyl sulfoxide (DMSO) to enhance the solubility of the substrates.
[3]
- **Enzymatic Reaction:** The enzyme is added to the substrate solution, and the mixture is incubated under controlled conditions of temperature and pH.[3]
- **Monitoring and Yield Determination:** The formation of the product (e.g., Cbz-Gly-Tyr-NH₂) is monitored over time using HPLC. The equilibrium yield is determined when the product concentration reaches a plateau.[3]
- **Product Isolation:** The synthesized dipeptide derivative can be isolated and purified using chromatographic techniques.

3.3. In Vivo Evaluation of Glycyl-L-tyrosine in a Phenylalanine-Deficient Rat Model

This protocol describes an experiment to assess the efficacy of Glycyl-L-tyrosine as a tyrosine source in parenteral nutrition.

- **Animal Model:** Male Wistar rats are used and randomized into different experimental groups.
[4]
- **Dietary Groups:**
 - **Control Group:** Receives a complete parenteral amino acid solution.
 - **Deficient Group:** Receives a parenteral amino acid solution deficient in phenylalanine (with nitrogen replaced by glycine).
 - **Treatment Group:** Receives the phenylalanine-deficient solution supplemented with Glycyl-L-tyrosine.[4]
- **Administration:** The respective solutions are administered parenterally over a defined period (e.g., 7 days).[4]
- **Data Collection:**

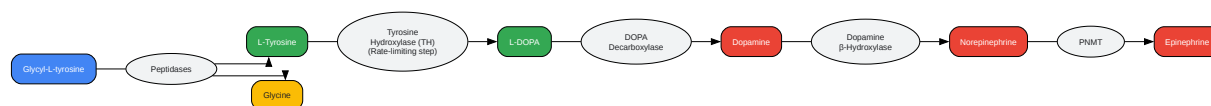
- Growth and Nitrogen Balance: Body weight is measured daily, and nitrogen intake and excretion are quantified to determine nitrogen retention.[4]
- Blood and Tissue Sampling: At the end of the study, blood plasma and various organs (e.g., liver, kidney, muscle) are collected.[4]
- Biochemical Analysis:
 - Amino acid and dipeptide concentrations in plasma and tissue homogenates are analyzed by reversed-phase HPLC.[4]
 - The phenylalanine-to-tyrosine ratio is calculated.
- Endpoint Evaluation: The effectiveness of Glycyl-L-tyrosine is determined by comparing the weight gain, nitrogen retention, and plasma/tissue tyrosine concentrations of the treatment group to the control and deficient groups.[4]

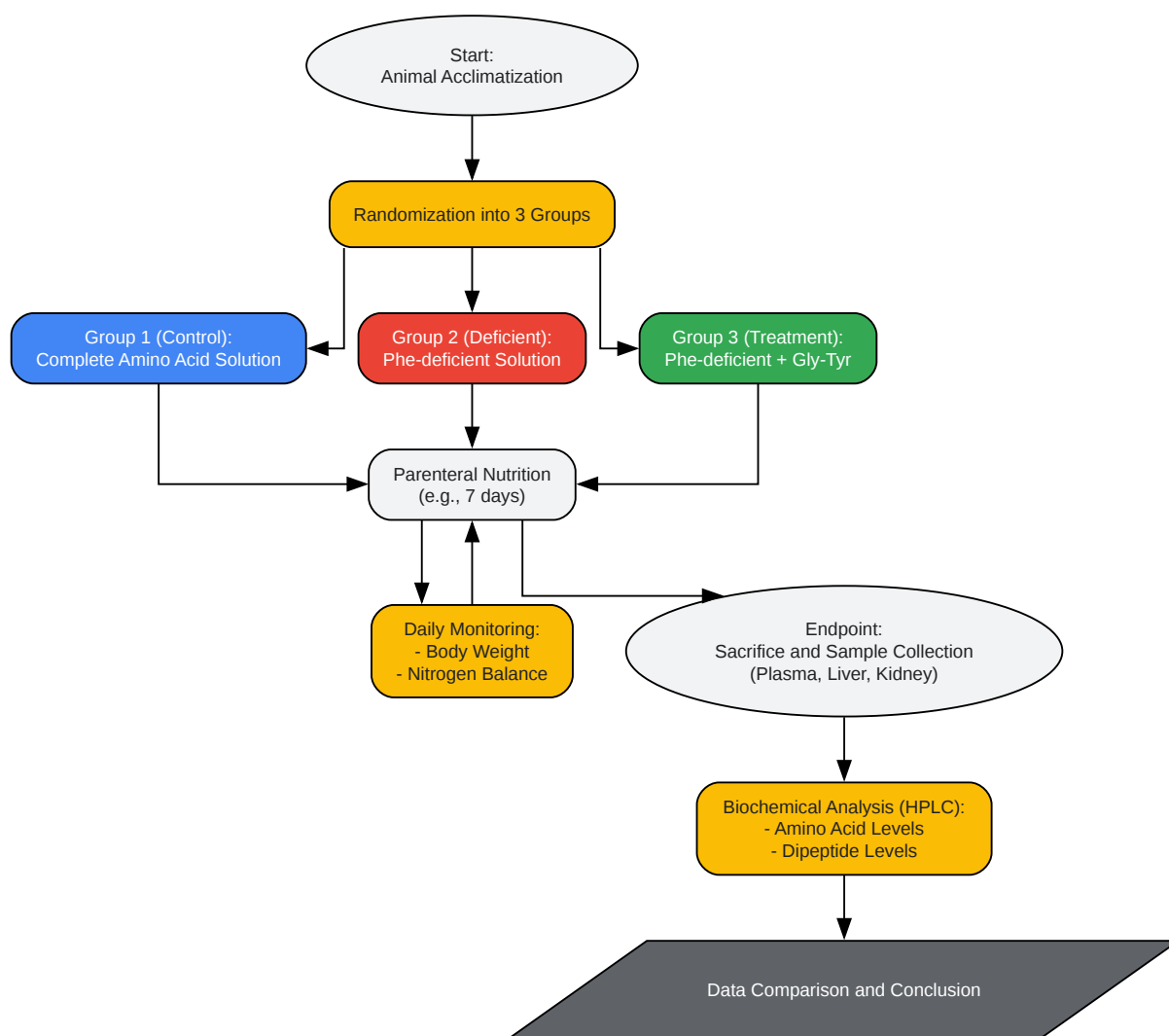
Signaling Pathways and Molecular Interactions

The primary role of Glycyl-L-tyrosine in signaling is indirect, acting as a precursor to L-tyrosine, which is then converted into signaling molecules.

4.1. Catecholamine Biosynthesis Pathway

The diagram below illustrates the metabolic fate of Glycyl-L-tyrosine, leading to the production of key catecholamine neurotransmitters.





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